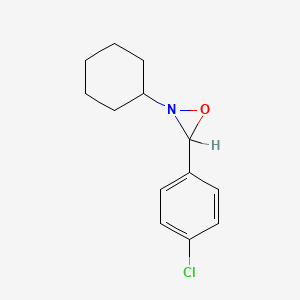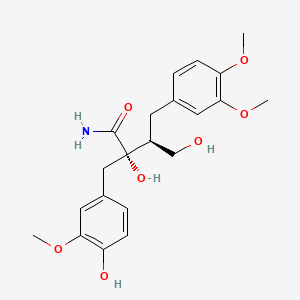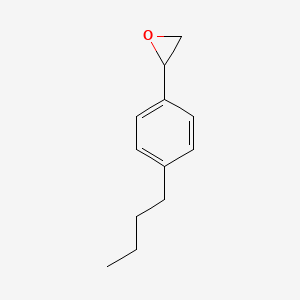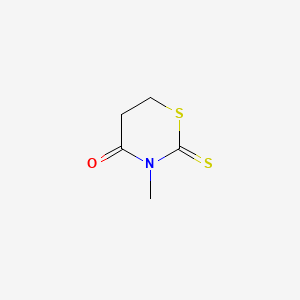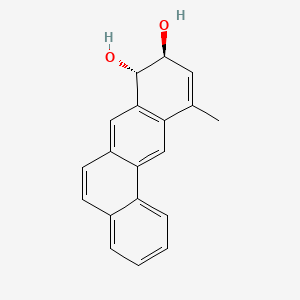
trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is part of a class of chemicals known for their complex ring structures and potential biological activities. PAHs are often studied for their environmental impact and biological effects, including carcinogenicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol typically involves the dihydroxylation of benz(a)anthracene derivatives. One common method includes the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the trans-diol .
Industrial Production Methods: Industrial production of such compounds is less common due to their specialized applications. when required, large-scale synthesis follows similar routes with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction can convert the diol to its corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of benz(a)anthracene-8,9-quinone.
Reduction: Formation of 11-Methyl-8,9-dihydrobenz(a)anthracene.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a model substrate in studies of PAH metabolism and environmental degradation. It helps in understanding the pathways through which PAHs are broken down in the environment.
Biology: In biological research, trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol is studied for its interactions with enzymes involved in PAH metabolism, such as cytochrome P450 enzymes .
Medicine: The compound’s potential carcinogenic properties make it a subject of interest in cancer research. It is used to study the mechanisms of PAH-induced carcinogenesis and to develop strategies for cancer prevention.
Industry: While not widely used industrially, the compound’s derivatives can be found in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The biological effects of trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol are primarily mediated through its interaction with cellular enzymes. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and proteins, leading to mutagenesis and carcinogenesis . The formation of diol-epoxides is a key step in this process, as these intermediates are highly reactive and can form covalent bonds with cellular macromolecules.
Vergleich Mit ähnlichen Verbindungen
- trans-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene
- trans-1,2-Dihydroxy-1,2-dihydrobenz(a)anthracene
- trans-5,6-Dihydroxy-5,6-dihydrobenz(a)anthracene
- trans-10,11-Dihydroxy-10,11-dihydrobenz(a)anthracene
Comparison: Compared to its analogs, trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol exhibits unique reactivity due to the presence of the methyl group at the 11th position. This methyl group can influence the compound’s metabolic pathways and its interaction with enzymes, potentially altering its biological activity and carcinogenic potential .
Eigenschaften
CAS-Nummer |
83462-60-6 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
(8S,9S)-11-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol |
InChI |
InChI=1S/C19H16O2/c1-11-8-18(20)19(21)17-9-13-7-6-12-4-2-3-5-14(12)16(13)10-15(11)17/h2-10,18-21H,1H3/t18-,19-/m0/s1 |
InChI-Schlüssel |
CPYYFIDRYZIXSK-OALUTQOASA-N |
Isomerische SMILES |
CC1=C[C@@H]([C@H](C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
Kanonische SMILES |
CC1=CC(C(C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


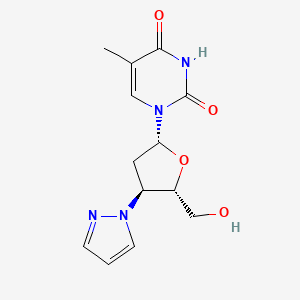
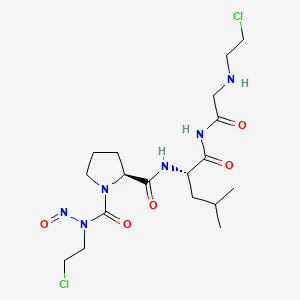
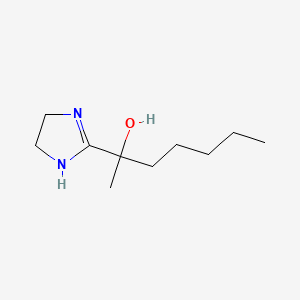

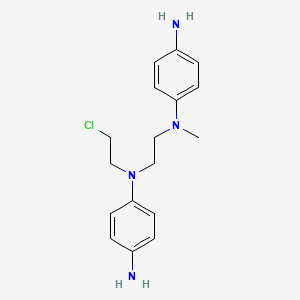

![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791771.png)
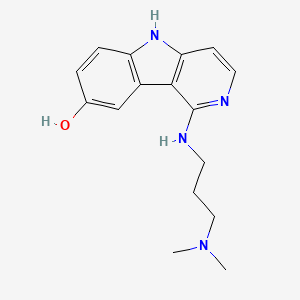
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
